LPAR Antagonist Pharmacophore: Patent-Validated Mechanism vs. Non-LPAR Triazole Analogs
The compound falls within the generic Markush structure of Formula (I) in US 9,321,738 B2, which claims N-alkyltriazole compounds as LPAR antagonists for treating inflammatory and fibrotic diseases [1]. The patent explicitly describes that compounds of this class antagonize lysophosphatidic acid (LPA) signaling at LPAR1, a mechanism validated in bleomycin-induced lung fibrosis models where LPAR1 knockout mice were protected [2]. In contrast, structurally related β-pyrrolidino-1,2,3-triazole derivatives (e.g., compounds 5a–5j from Easwaramoorthi et al.) operate through β-adrenergic receptor inhibition with anticancer IC₅₀ values of 58–72 µM against A549 cells, not through LPAR antagonism [3]. The target compound thus occupies a distinct pharmacological niche.
| Evidence Dimension | Primary pharmacological mechanism |
|---|---|
| Target Compound Data | LPAR antagonism (claimed in US 9,321,738 B2 Markush); specific IC₅₀ not publicly disclosed |
| Comparator Or Baseline | β-Pyrrolidino-1,2,3-triazoles (Easwaramoorthi et al., 2019): β-adrenergic receptor inhibition; anticancer IC₅₀ 58–72 µM (A549) |
| Quantified Difference | Mechanistic class distinction (LPAR vs. β-adrenergic); quantitative IC₅₀ comparison not available due to undisclosed LPAR data |
| Conditions | US 9,321,738 B2: in vitro LPAR binding assays; Easwaramoorthi et al.: MTT assay on A549 and HepG-2 cells |
Why This Matters
Procurement for fibrosis or LPAR-focused programs requires this compound class; β-adrenergic-targeted triazoles are mechanistically irrelevant and would produce false negatives in LPAR screens.
- [1] Gabriel SD, Hamilton MM, Lucas MC, Qian Y, Sidduri A. (F. Hoffmann-La Roche AG). N-alkyltriazole compounds as LPAR antagonists. US Patent 9,321,738 B2. Issued May 3, 2016. View Source
- [2] Tager AM, LaCamera P, Shea BS, et al. The lysophosphatidic acid receptor LPA1 links pulmonary fibrosis to lung injury by mediating fibroblast recruitment and vascular leak. Nature Medicine. 2008;14:45–54. View Source
- [3] Easwaramoorthi K, Rajendran JA. A New Class of β–Pyrrolidino-1,2,3-Triazole Derivatives as β-Adrenergic Receptor Inhibitors: Synthesis, Pharmacological, and Docking Studies. Molecules. 2019;24(19):3501. View Source
